molecular formula C20H18N2O2S3 B430640 8-METHOXY-4,4-DIMETHYL-N-PHENYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5-CARBOXAMIDE

8-METHOXY-4,4-DIMETHYL-N-PHENYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5-CARBOXAMIDE

Cat. No.: B430640
M. Wt: 414.6g/mol
InChI Key: MDUHTDNSQUPAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by its unique structure, which includes a quinoline core, a thioxo group, and a carboxamide moiety

Preparation Methods

The synthesis of 8-METHOXY-4,4-DIMETHYL-N-PHENYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5-CARBOXAMIDE involves multiple steps and specific reaction conditions One common synthetic route includes the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline coreIndustrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

8-METHOXY-4,4-DIMETHYL-N-PHENYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5-CARBOXAMIDE has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thioxo group and the quinoline core play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

When compared to similar compounds, 8-METHOXY-4,4-DIMETHYL-N-PHENYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5-CARBOXAMIDE stands out due to its unique structure and properties. Similar compounds include other quinoline derivatives and thioxo-containing molecules. the specific combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable subject of study .

Properties

Molecular Formula

C20H18N2O2S3

Molecular Weight

414.6g/mol

IUPAC Name

8-methoxy-4,4-dimethyl-N-phenyl-1-sulfanylidenedithiolo[3,4-c]quinoline-5-carboxamide

InChI

InChI=1S/C20H18N2O2S3/c1-20(2)17-16(18(25)27-26-17)14-11-13(24-3)9-10-15(14)22(20)19(23)21-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,21,23)

InChI Key

MDUHTDNSQUPAEL-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=C(N1C(=O)NC4=CC=CC=C4)C=CC(=C3)OC)C(=S)SS2)C

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)NC4=CC=CC=C4)C=CC(=C3)OC)C(=S)SS2)C

Origin of Product

United States

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